molecular formula C10H20O B12656819 3,5,5-Trimethylheptanal CAS No. 72333-11-0

3,5,5-Trimethylheptanal

Cat. No.: B12656819
CAS No.: 72333-11-0
M. Wt: 156.26 g/mol
InChI Key: PCVQXUYBCYOTEJ-VIFPVBQESA-N
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Description

3,5,5-Trimethylheptanal is an organic compound with the molecular formula C10H20O It is a type of aldehyde, characterized by the presence of a formyl group (-CHO) attached to a carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,5-Trimethylheptanal typically involves the oxidation of 3,5,5-Trimethylheptanol. This can be achieved using various oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, this compound can be produced through the hydroformylation of 3,5,5-Trimethylhexene. This process involves the addition of a formyl group to the double bond of the alkene using a catalyst such as rhodium or cobalt complexes. The reaction is conducted under high pressure and temperature to achieve efficient conversion and high selectivity.

Chemical Reactions Analysis

Types of Reactions

3,5,5-Trimethylheptanal undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form 3,5,5-Trimethylheptanoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).

    Reduction: The compound can be reduced to 3,5,5-Trimethylheptanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions where the formyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Grignard reagents (RMgX) in anhydrous ether.

Major Products

    Oxidation: 3,5,5-Trimethylheptanoic acid.

    Reduction: 3,5,5-Trimethylheptanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5,5-Trimethylheptanal has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential role in biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5,5-Trimethylheptanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical reactions. Additionally, its oxidation and reduction reactions play a crucial role in metabolic pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    3,3,5-Trimethylheptane: A hydrocarbon with similar structural features but lacks the formyl group.

    3,5,5-Trimethylhexanal: Another aldehyde with a similar structure but a shorter carbon chain.

    3,5,5-Trimethylheptanol: The corresponding alcohol of 3,5,5-Trimethylheptanal.

Uniqueness

This compound is unique due to its specific structural arrangement and the presence of the formyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

CAS No.

72333-11-0

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

(3R)-3,5,5-trimethylheptanal

InChI

InChI=1S/C10H20O/c1-5-10(3,4)8-9(2)6-7-11/h7,9H,5-6,8H2,1-4H3/t9-/m0/s1

InChI Key

PCVQXUYBCYOTEJ-VIFPVBQESA-N

Isomeric SMILES

CCC(C)(C)C[C@@H](C)CC=O

Canonical SMILES

CCC(C)(C)CC(C)CC=O

Origin of Product

United States

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